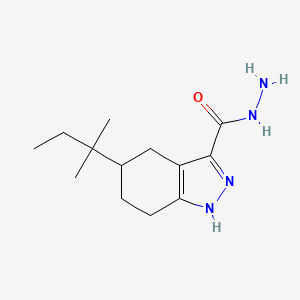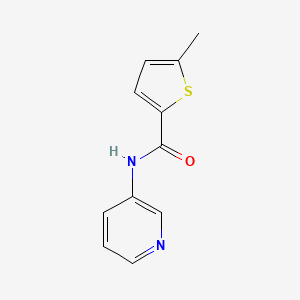![molecular formula C15H17NO2S B5204775 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone, also known as TQ, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. TQ belongs to the family of thioether ketones and has been found to possess various biological activities, including anticancer, anti-inflammatory, and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone is not fully understood. However, it has been proposed that this compound exerts its biological activities by targeting multiple signaling pathways. This compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation. This compound also activates the MAPK pathway, which regulates cell growth and differentiation. Additionally, this compound inhibits the Wnt/β-catenin pathway, which is involved in cancer development and progression.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and enhance the immune response. This compound also exhibits anti-inflammatory activity by reducing the production of pro-inflammatory cytokines and decreasing the expression of inflammatory enzymes. Moreover, this compound has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has several advantages for lab experiments. It is easy to synthesize and has a high purity level. This compound is also stable under physiological conditions and can be used in in vitro and in vivo studies. However, this compound has some limitations. It has low solubility in water, which can limit its bioavailability. Moreover, this compound can exhibit cytotoxicity at high concentrations, which can affect cell viability and lead to false results.
Direcciones Futuras
There are several future directions for 3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone research. One potential area of research is the development of this compound-based drugs for cancer treatment. This compound can be used in combination with other anticancer agents to enhance their efficacy and reduce their toxicity. Another area of research is the investigation of this compound's neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. Moreover, the development of this compound analogs with improved solubility and bioavailability can enhance its therapeutic potential.
Métodos De Síntesis
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone can be synthesized through various methods, including the reaction of 8-methoxy-4-methyl-2-quinoline thiol with 2-chloro-3-butanone in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 94-96°C.
Aplicaciones Científicas De Investigación
3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer activity against various cancer cell lines, including breast, lung, colon, and prostate cancer. This compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, inhibiting NF-κB, and downregulating anti-apoptotic proteins. This compound also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and decreasing the expression of COX-2 and iNOS. Moreover, this compound has antioxidant properties and can scavenge free radicals, protecting cells from oxidative stress.
Propiedades
IUPAC Name |
3-(8-methoxy-4-methylquinolin-2-yl)sulfanylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9-8-14(19-11(3)10(2)17)16-15-12(9)6-5-7-13(15)18-4/h5-8,11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIFWCZHTBJDEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)SC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-[1-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5204706.png)
![4-butyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5204709.png)




![1-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-4-ethylpiperazine](/img/structure/B5204754.png)

![8-[4-(3-chlorophenoxy)butoxy]quinoline](/img/structure/B5204759.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)